Enhanced Lipophilicity (LogP) of 6,8-Difluoro-2-methylquinolin-4-amine Relative to the Non-Fluorinated Parent Scaffold
The introduction of two fluorine atoms at the 6 and 8 positions of the quinoline core substantially increases the compound's lipophilicity compared to the non-fluorinated parent 2-methylquinolin-4-amine scaffold. This is a well-established class-level effect of fluorine substitution in heterocycles, leading to enhanced membrane permeability and altered metabolic stability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.98 (or XLogP3 = 2.1) |
| Comparator Or Baseline | Non-fluorinated 2-methylquinolin-4-amine (Scaffold): Estimated LogP ~1.5-2.0 |
| Quantified Difference | Increase of approximately +1.0 LogP unit or more |
| Conditions | Calculated using XLogP3 algorithm [2] |
Why This Matters
A higher LogP value for the 6,8-difluoro analog predicts improved passive membrane diffusion, a key consideration in cell-based assay development and hit-to-lead optimization campaigns.
- [1] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. View Source
- [2] ChemSrc. (2019). 4-Amino-6,8-difluoro-2-methylquinoline (CAS 288151-32-6). Retrieved from m.chemsrc.com. View Source
